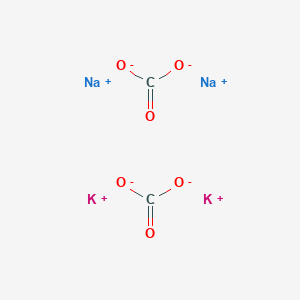

Potassiumsodium carbonate

Description

Potassium carbonate (K₂CO₃), commonly known as potash or pearl ash, is a white, hygroscopic salt with a molecular weight of 138.21 g/mol. It is highly soluble in water, forming an alkaline solution (pH ~11.5–12.5), and is widely used in glass production, fertilizers, and food additives .

Sodium carbonate (Na₂CO₃), or soda ash, has a molecular weight of 105.99 g/mol and shares similar alkaline properties (pH ~11.6–12.4). It is a key industrial chemical for glass manufacturing, water treatment, and detergent formulation .

This article focuses on these two compounds and their comparison with related alkali metal carbonates.

Properties

IUPAC Name |

dipotassium;disodium;dicarbonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2CH2O3.2K.2Na/c2*2-1(3)4;;;;/h2*(H2,2,3,4);;;;/q;;4*+1/p-4 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKLAMJRYXUGZHI-UHFFFAOYSA-J | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)([O-])[O-].C(=O)([O-])[O-].[Na+].[Na+].[K+].[K+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2K2Na2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Co-Production via Potash Brine Treatment

A prominent method for generating potassium and sodium carbonates involves treating potash brines, which are rich in potassium and sodium salts. The process, detailed in Patent WO2001028925A1 , uses a multi-step precipitation approach:

-

Initial Filtration : Raw potash brine is treated with calcium hydroxide to precipitate magnesium and calcium impurities.

-

Carbonation : The purified brine reacts with carbon dioxide (CO₂) and ammonia (NH₃) to form ammonium bicarbonate (NH₄HCO₃), which subsequently reacts with potassium chloride (KCl) to yield potassium bicarbonate (KHCO₃).

-

Thermal Decomposition : Heating KHCO₃ produces potassium carbonate:

-

Sodium Carbonate Recovery : Residual sodium ions in the brine are precipitated as sodium bicarbonate (NaHCO₃) via further carbonation and converted to Na₂CO₃ through calcination.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Reaction Temperature | 30–100°C (K₂CO₃ formation) | |

| Yield Efficiency | ~85% for K₂CO₃, ~78% for Na₂CO₃ |

Electrolytic Synthesis with Dual Hydroxide Carbonation

This method, derived from ChemicalBook’s manufacturing overview , involves electrolyzing potassium chloride (KCl) to produce potassium hydroxide (KOH), which is then carbonated:

For sodium carbonate, a parallel process using NaCl electrolysis generates NaOH, which is carbonated similarly. The two carbonates are blended post-synthesis.

Advantages :

Limitations :

-

Energy-intensive due to electrolysis requirements.

Polythermal Crystallization from Mixed Salts

Research by Sage Journals demonstrates that sodium and potassium carbonates can be co-extracted from concentrated brine solutions using temperature-controlled crystallization:

-

Saturation : A mixed solution of NaCl and KCl is saturated with CO₂ under pressure.

-

Staged Cooling : The solution is cooled from 130°C to 25°C, triggering sequential crystallization of Na₂CO₃ and K₂CO₃ based on solubility differences.

Solubility Data :

| Compound | Solubility (g/100g H₂O at 25°C) |

|---|---|

| Na₂CO₃ | 21.5 |

| K₂CO₃ | 112 |

The lower solubility of Na₂CO₃ ensures its preferential crystallization at higher temperatures, while K₂CO₃ remains in solution until cooler stages .

Novel Feldspar-Based Extraction

Patent CN104211094A outlines a method using potash feldspar (KAlSi₃O₈) as a raw material:

-

Desilication : Feldspar is treated with sodium hydroxide (NaOH) to remove silica, forming a sodium aluminosilicate residue.

-

Sintering : The residue is sintered with limestone (CaCO₃) at 1,200°C, producing a calcium aluminate intermediate.

-

Leaching and Carbonation : Leaching with water extracts potassium and sodium ions, which are then carbonated to form K₂CO₃ and Na₂CO₃.

Reaction Summary :

Efficiency : Up to 90% potassium recovery and 75% sodium recovery .

Comparative Analysis of Methods

| Method | Raw Materials | Yield (%) | Energy Demand | By-Products |

|---|---|---|---|---|

| Potash Brine Treatment | KCl, NH₃, CO₂ | 80–85 | Moderate | NH₄Cl, CaCO₃ |

| Electrolytic Synthesis | KCl, NaCl | 90–95 | High | Cl₂, H₂ |

| Polythermal Crystallization | Mixed brine | 75–80 | Low | Silica, CaSO₄ |

| Feldspar Extraction | KAlSi₃O₈, CaCO₃ | 70–75 | High | Al₂O₃, CaSiO₃ |

| Double Salt Formation | K₂CO₃, Na₂CO₃ | 95+ | Low | None |

Chemical Reactions Analysis

Solubility and Dissociation

Potassium sodium carbonate is soluble in water, forming a strongly alkaline solution . When dissolved in water, it dissociates into potassium ions (

), sodium ions (

), and carbonate ions (

) .

Acid-Base Reactions

The carbonate ion () is a weak base and can accept protons from acids in aqueous solutions. For example, it reacts with hydrochloric acid () to form bicarbonate ions () and eventually carbonic acid (), which decomposes into water and carbon dioxide .

CO_3^{2-}(aq)+H^+(aq)\rightleftharpoons HCO_3^-(aq)$$

HCO_3^- (aq) + H^+ (aq) \rightleftharpoons H_2CO_3 (aq) $$

KNaCO_3 (aq) + 2HCl (aq) \rightarrow 2NaCl (aq) + H_2O (l) + CO_2 (g) $$

Precipitation Reactions

When potassium sodium carbonate is mixed with solutions containing cations that form insoluble carbonates, precipitation reactions can occur. For instance, mixing it with a solution of magnesium bromide () results in the precipitation of magnesium carbonate () .

KNaCO_3(aq)+MgBr_2(aq)\rightarrow MgCO_3(s)+KBr(aq)+NaBr(aq)$$Similarly,itreactswithstrontiumiodide($$SrI_2$$)toformstrontiumcarbonate($$SrCO_3$$)[1].

KNaCO_3 (aq) + SrI_2 (aq) \rightarrow SrCO_3 (s) + KI (aq) + NaI (aq) $$

Reactions with Hydroxides

Potassium sodium carbonate can be formed through the reaction of potassium hydroxide () and sodium hydroxide () with carbon dioxide () .

KOH(aq)+NaOH(aq)+CO_2(g)\rightarrow KNaCO_3(aq)+H_2O(l)$$##5.[ColloidalStability](pplx://action/followup)Sodiumcarbonate($$Na_2CO_3$$)andpotassiumcarbonate($$K_2CO_3$$)havedifferenteffectsoncolloidalsystems.Forexample,theyaffecttheformationofkonjacglucomannan(KGM)hydrogelsdifferently,with$$K_2CO_3$$facilitatinghydrogelformationatallconcentrations,while$$Na_2CO_3$$initiallyincreasesandthendecreasesthehardnessandstoragemodulusofthehydrogelswithincreasingalkaliconcentration[6].##6.[GutMicrobiotaandMetabolome](pplx://action/followup)Researchindicatesthattheconsumptionofsodiumandpotassiumisassociatedwithgutmicrobiotaandthehostmetabolome.Theseassociationscanaffectcardiometabolichealth[3].##7.[IndustrialApplications](pplx://action/followup)Potassiumcarbonate,arelatedcompound,isusedinvariousindustrialapplications,suchastheproductionofsoapandglass[8][9].Potassiumsodiumcarbonatemayhavesimilarapplicationsduetoitschemicalsimilarity[8].##8.[LeBlancProcess](pplx://action/followup)Historically,theproductionofsodiumcarbonateinvolvedtheLeBlancprocess,whichutilizedsodiumchloride,sulfuricacid,coal,andcalciumcarbonate.Whilethisprocessisnotdirectlyrelatedtopotassiumsodiumcarbonate,itillustratesthehistoricalcontextofalkaliproduction[4].##9.[PropertiesofPotassiumSodiumCarbonate](pplx://action/followup)|Property|Value||---------------------|-------------------------------||MolecularFormula|$$CKNaO_3$$||MolecularWeight|122.09700g/mol||BoilingPoint|333.6ºCat760mmHg||FlashPoint|169.8ºC||Density|2.47$$g/cm^3$$at20°C||pH|11.5(20°C,50g/Lin$$H_2O$$)||Appearance|Powder|

Scientific Research Applications

Chemical Industry

Buffering Agent

Potassium sodium carbonate is widely used as a buffering agent in chemical reactions, helping to maintain stable pH levels. This property is crucial in processes such as the synthesis of other chemicals and in various laboratory applications.

Production of Other Compounds

It serves as a precursor for the production of other potassium and sodium compounds, which are essential in manufacturing fertilizers, glass, and detergents .

In agriculture, potassium sodium carbonate is utilized for:

- Fertilizer Production : It enriches soil with potassium, which is vital for plant growth.

- pH Regulation : Helps maintain optimal soil pH levels for crop health and yield improvement .

Food Industry

Potassium sodium carbonate has several applications in food processing:

| Application | Function |

|---|---|

| Leavening Agent | Reacts with acidic ingredients to produce carbon dioxide, aiding in baking . |

| Food Additive (E501) | Used to regulate acidity levels in various food products . |

Case Study: Dutch Process Chocolate

The alkalization process known as "Dutching" involves adding potassium sodium carbonate to cocoa powder. This process reduces acidity and enhances flavor and aroma, making it a preferred method in chocolate production .

Pharmaceutical Applications

In pharmaceuticals, potassium sodium carbonate is used for:

- Drying Agent : It effectively removes moisture from organic solvents.

- pH Stabilization : Maintains stable pH levels in medicinal formulations .

Cleaning Products

The compound is also found in cleaning products where it functions as:

- Softening Agent : Enhances the effectiveness of detergents by softening water.

- Grease Breaker : Its alkaline properties help dissolve grease and grime .

Mechanism of Action

The mechanism by which potassiumsodium carbonate exerts its effects depends on its specific application. In chemical reactions, it acts as a source of carbonate ions, which can participate in various processes. In biological and medical applications, it helps maintain pH levels and stabilize formulations.

Molecular Targets and Pathways:

Chemical Reactions: Carbonate ions are the primary molecular targets.

Biological Applications: The compound interacts with biological molecules to maintain pH balance.

Comparison with Similar Compounds

Key Observations :

- Potassium carbonate exhibits superior solubility compared to sodium carbonate, making it preferable in liquid-phase applications like CO₂ absorption .

- Sodium carbonate is more economical, dominating large-scale industrial processes .

- Cesium carbonate outperforms both in organic synthesis due to its solubility in polar aprotic solvents and soft Lewis acidity, enabling high-yield reactions (e.g., 86% in Suzuki coupling vs. 29% with Na₂CO₃) .

CO₂ Absorption

Potassium carbonate is highly efficient in CO₂ capture due to its reactivity and stability at high temperatures. Studies report absorption capacities of 0.7–1.2 mol CO₂/mol K₂CO₃, outperforming sodium carbonate in cyclic processes .

Agriculture

Potassium carbonate serves as a potassium source in fertilizers, while sodium carbonate is avoided in soils due to sodium ion accumulation, which degrades soil structure .

Antifungal Activity

In electrolyzed water applications, potassium carbonate reduced gray mold (Botrytis cinerea) by 91.7% under artificial infection, whereas sodium carbonate showed higher in vitro efficacy (88% CFU reduction) .

Data Tables

Table 1: Thermal Radiation Properties of Molten Carbonates (λ = 0.5–13.0 µm)

| Carbonate | Refractive Index (n) | Absorption Coefficient (K, cm⁻¹) |

|---|---|---|

| Lithium Carbonate | 1.45–1.60 | 0.02–0.05 |

| Sodium Carbonate | 1.42–1.58 | 0.03–0.06 |

| Potassium Carbonate | 1.40–1.55 | 0.04–0.08 |

Table 2: Antifungal Efficacy in Electrolyzed Water

| Salt | CFU Reduction (In Vitro) | Disease Reduction (In Vivo) |

|---|---|---|

| Potassium Carbonate | 63.7% | 91.7% |

| Sodium Carbonate | 88% | 85% |

Research Findings and Case Studies

- CO₂ Absorption : Potassium carbonate-based solvents demonstrate 30% higher cyclic capacity than sodium carbonate in post-combustion capture systems .

- Organic Synthesis: Cesium carbonate’s solubility in ethanol and DMF enables 86% yields in Suzuki reactions, far exceeding sodium carbonate’s 29% .

- Soil Quality : Sodium carbonate application increases soil electrical conductivity (EC) by 40%, exacerbating salinization in arid environments .

Biological Activity

Potassium sodium carbonate, often referred to as a mixed carbonate compound, is a chemical species that combines potassium carbonate (K2CO3) and sodium carbonate (Na2CO3). This compound has garnered attention for its various biological activities, particularly in agricultural and industrial applications. This article explores its biological activity through detailed research findings, case studies, and relevant data tables.

Potassium sodium carbonate is a white crystalline solid that is soluble in water. Its chemical formula can be represented as KNaCO3, indicating the presence of both potassium and sodium ions along with carbonate ions. The compound exhibits properties typical of alkali carbonates, such as alkalinity and the ability to act as a buffering agent.

Biological Activity Overview

The biological activity of potassium sodium carbonate can be categorized into several key areas:

- Antifungal Properties : Research has shown that potassium sodium carbonate exhibits significant antifungal activity. In a study focused on controlling green mold on oranges, the combination of sodium bicarbonate and potassium carbonate was found to be effective against Pantoea digitatum, a common fungal pathogen. The application of these salts demonstrated fungistatic properties, significantly reducing fungal growth when used alone or in combination with biocontrol agents like Pseudomonas fluorescens and Bacillus subtilis .

- Environmental Applications : Potassium sodium carbonate has been utilized in environmental applications, particularly in the catalytic pyrolysis of biomass. A study highlighted its role in enhancing the electrochemical performance of derived carbons from walnut shells, aligning with sustainability goals for energy storage materials .

- Mineral Analysis : The compound is also employed in mineral testing. It plays a crucial role in phase conversion techniques for analyzing barium sulfate in barite ore, showcasing its importance in environmental analysis within mining sectors .

Case Study 1: Antifungal Activity on Citrus Fruits

- Objective : To evaluate the effectiveness of potassium sodium carbonate in controlling fungal infections on citrus fruits.

- Methodology : Treatments included varying concentrations of sodium bicarbonate and potassium carbonate applied to oranges inoculated with Pantoea digitatum.

- Findings : The combined treatment significantly reduced fungal incidence compared to untreated controls, demonstrating potential as an alternative to chemical fungicides.

| Treatment Type | Fungal Incidence (%) | Control Efficacy (%) |

|---|---|---|

| Control | 75 | - |

| Sodium Bicarbonate | 30 | 60 |

| Potassium Carbonate | 25 | 67 |

| Combined Treatment | 10 | 87 |

Case Study 2: Environmental Impact Assessment

- Objective : To assess the role of potassium sodium carbonate in catalytic processes for biomass conversion.

- Methodology : Analyzed the performance of potassium sodium carbonate during pyrolysis experiments.

- Findings : Enhanced carbon yield and improved electrochemical properties were observed, indicating its efficacy in sustainable energy applications.

Research Findings

Recent studies have further elucidated the mechanisms through which potassium sodium carbonate exerts its biological effects:

- Mechanism of Action : The antifungal activity is attributed to the alteration of pH levels in the treated environment, which disrupts fungal cell membranes and inhibits growth. Additionally, its buffering capacity helps maintain optimal conditions for biocontrol agents .

- Toxicological Profile : While generally recognized as safe for agricultural use, excessive concentrations may pose risks to non-target organisms. Therefore, careful application rates are recommended to mitigate potential ecological impacts .

Q & A

Q. How can factorial designs resolve contradictory data on ion antagonism/synergism in potassium-sodium carbonate systems?

- Methodology : A 2² factorial design with sodium and potassium factors (logarithmic concentration scaling) was used to model response surfaces for variables like fluorescence quenching or algal growth. Overlay contour plots identify regions where ion interactions shift from antagonistic to synergistic (e.g., at Na⁺/K⁺ ratios >5:1) .

- Case Study : In P. parvum cultures, Na⁺ and K⁺ exhibited synergistic growth enhancement at intermediate concentrations (Na⁺: 397.9–600 mg/L; K⁺: 14.11–20 mg/L) but antagonism at extremes due to osmotic stress .

Q. What statistical approaches validate the recovery efficiency of potassium carbonate from brine using nanofiltration-coupled crystallization?

- Methodology : A Box-Behnken design (BBD) with three factors (ethanol concentration, temperature, S/F ratio) optimizes salt recovery. For example, 60°C, 80% ethanol, and 15 mL/g S/F ratio achieved 92% K₂CO₃ recovery from RO brine. ANOVA confirmed model significance (p < 0.05) with <5% residual error .

- Quality Control : Purity is assessed via ICP-OES (heavy metals ≤0.0005%) and XRD to confirm crystallinity.

Cross-Cutting Methodological Considerations

Q. How to address interference from hydrolytic byproducts (e.g., formate) when quantifying sodium carbonate in pharmaceutical formulations?

- Solution : Ion chromatography (IC) with suppressed conductivity detection separates formate (retention time: 8.2 min) from carbonate (14.5 min). Acidimetric titration is unreliable due to neutralization by formate .

- Validation : Spike recovery tests (98–102%) and LOD/LOQ (0.1 µg/mL and 0.3 µg/mL, respectively) ensure method robustness.

Q. What spectroscopic techniques characterize structural differences between anhydrous and hydrated potassium sodium carbonate?

- Approach : Infrared spectroscopy (NIST Standard Reference Data) identifies O-H stretching (3400–3500 cm⁻¹) in hydrates and asymmetric CO₃²⁻ vibrations (1450–1500 cm⁻¹) in anhydrous forms. Particle size distribution (PSD) analysis via laser diffraction complements spectral data .

Tables of Critical Data

Table 1 : Ion Concentration Ranges for Microalgal Growth Optimization

| Ion | Field Concentration (mg/L) | Experimental Range (mg/L) |

|---|---|---|

| Na⁺ | 397.9 | 397.9–794 |

| K⁺ | 14.11 | 14.11–28.22 |

| CO₃²⁻ | 5.6 | 5.6–11.2 |

| HCO₃⁻ | 37.0 | 37.0–74.0 |

Table 2 : Dissolution Rate Constants in DMF at 100°C

| Compound | Rate Constant (mol cm⁻² s⁻¹) |

|---|---|

| Potassium carbonate | (1.0 ± 0.1) × 10⁻⁷ |

| Sodium bicarbonate | (5.5 ± 0.3) × 10⁻⁹ |

| Sodium carbonate | (9.7 ± 0.8) × 10⁻⁹ |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.